N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide
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Overview
Description
N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a piperidine ring, and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable sulfonyl chloride with diethylamine under basic conditions.
Introduction of the Diazenyl Linkage: The diazenyl group can be introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid, followed by coupling with piperidine.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the diazenyl linkage or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or other reduced derivatives.
Scientific Research Applications
N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a pharmacophore in drug design, particularly in the development of antimicrobial or anticancer agents.
Medicine: Its sulfonamide group suggests potential use as an antibacterial agent, similar to other sulfonamide drugs.
Industry: The compound could be used in the development of dyes or pigments due to its diazenyl linkage, which is known for its chromophoric properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, the sulfonamide group could inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. The diazenyl linkage might also interact with biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-methylbenzenesulfonamide: Similar structure but lacks the diazenyl linkage and piperidine ring.
N,N-Diethyl-2-methylbenzenesulfonamide: Similar but without the diazenyl linkage.
N,N-Diethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzenesulfonamide: Similar but without the methyl group.
Uniqueness
N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide is unique due to the combination of its functional groups
Properties
CAS No. |
50355-08-3 |
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Molecular Formula |
C16H26N4O2S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
N,N-diethyl-2-methyl-5-(piperidin-1-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H26N4O2S/c1-4-20(5-2)23(21,22)16-13-15(10-9-14(16)3)17-18-19-11-7-6-8-12-19/h9-10,13H,4-8,11-12H2,1-3H3 |
InChI Key |
SFAWHGTZQJDRTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N=NN2CCCCC2)C |
Origin of Product |
United States |
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